(2S)-2-Hydroxy-2-phenylbutanedioic acid
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Overview
Description
(S)-2-Hydroxy-2-phenylsuccinic acid is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of a hydroxyl group and a phenyl group attached to a succinic acid backbone. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-2-Hydroxy-2-phenylsuccinic acid can be synthesized through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries. Another method includes the resolution of racemic mixtures using chiral chromatography or enzymatic resolution.
Industrial Production Methods: In industrial settings, the production of (S)-2-Hydroxy-2-phenylsuccinic acid often involves the use of biocatalysts or microbial fermentation processes. These methods are preferred due to their high enantioselectivity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: (S)-2-Hydroxy-2-phenylsuccinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols .
Scientific Research Applications
(S)-2-Hydroxy-2-phenylsuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials
Mechanism of Action
The mechanism of action of (S)-2-Hydroxy-2-phenylsuccinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and phenyl groups play a crucial role in its binding affinity and reactivity. The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways and biochemical reactions .
Comparison with Similar Compounds
- 2-Hydroxy-2-phenylacetic acid
- 2-Hydroxy-2-phenylpropanoic acid
- 2-Hydroxy-2-phenylbutanoic acid
Comparison: (S)-2-Hydroxy-2-phenylsuccinic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and phenyl groups. This combination imparts distinct reactivity and binding properties compared to other similar compounds. Its chiral nature makes it particularly valuable in asymmetric synthesis and chiral resolution processes .
Properties
CAS No. |
63137-53-1 |
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Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
(2S)-2-hydroxy-2-phenylbutanedioic acid |
InChI |
InChI=1S/C10H10O5/c11-8(12)6-10(15,9(13)14)7-4-2-1-3-5-7/h1-5,15H,6H2,(H,11,12)(H,13,14)/t10-/m0/s1 |
InChI Key |
REDMBNQXBOTRET-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@](CC(=O)O)(C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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